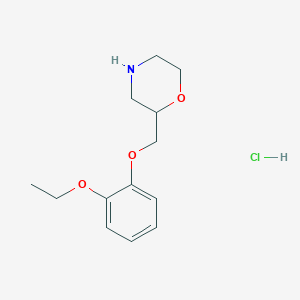![molecular formula C18H19NO2 B134264 (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol CAS No. 147353-44-4](/img/structure/B134264.png)
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol is a synthetic compound with potential applications in scientific research. This compound is also known as tetrahydroberberine and has been found to have various biological and physiological effects. It is a member of the berberine family of compounds and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes, receptors, and ion channels. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. It has also been shown to modulate the activity of certain receptors, such as the dopamine D2 receptor. Additionally, it has been found to affect the function of ion channels, such as the voltage-gated potassium channel.
Efectos Bioquímicos Y Fisiológicos
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antitumor effects. It has also been found to have hypoglycemic and hypolipidemic effects, which may be beneficial in the treatment of diabetes and obesity. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol in lab experiments include its potential applications in various fields of research, such as microbiology, oncology, and neuroscience. It is also relatively easy to synthesize and has been found to have low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the research on (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its synthesis method for higher yields and purity.
Métodos De Síntesis
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol can be synthesized using different methods. One of the most common methods involves the reduction of berberine using sodium borohydride or lithium aluminum hydride. Another method involves the hydrogenation of berberine using palladium on carbon as a catalyst. The yield of the synthesis method depends on the reaction conditions and the purity of the starting material.
Aplicaciones Científicas De Investigación
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol has been found to have potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory effects. It has also been found to have potential applications in the treatment of diabetes, obesity, and cardiovascular diseases. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
147353-44-4 |
|---|---|
Nombre del producto |
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol |
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
(6aR)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C18H19NO2/c1-18-10-12-6-7-14(20)17(21)15(12)13-5-3-4-11(16(13)18)8-9-19(18)2/h3-7,20-21H,8-10H2,1-2H3/t18-/m1/s1 |
Clave InChI |
RPTVQUIRIZNRJB-GOSISDBHSA-N |
SMILES isomérico |
C[C@@]12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O |
SMILES |
CC12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O |
SMILES canónico |
CC12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O |
Sinónimos |
10,11-dihydroxy-N-(11C)methylnorapomorphine 10,11-dihydroxy-N-(methyl)norapomorphine 10,11-dihydroxy-N-methylnorapomorphine 10,11-DOH-MeNAM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



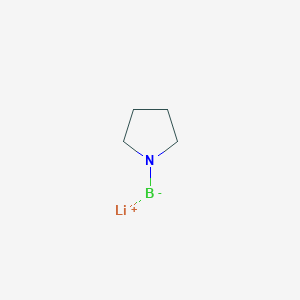

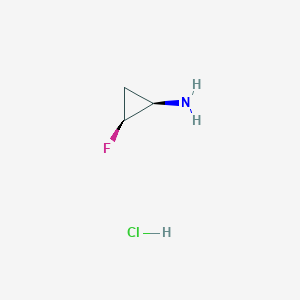
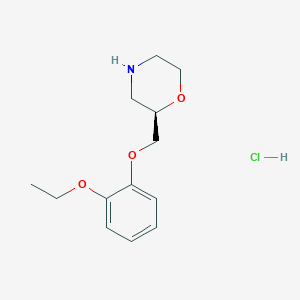


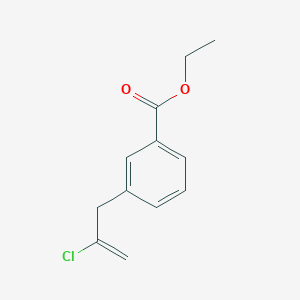
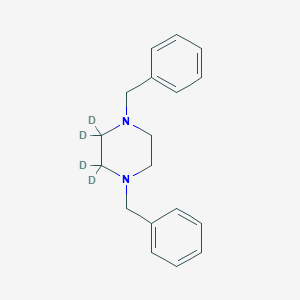
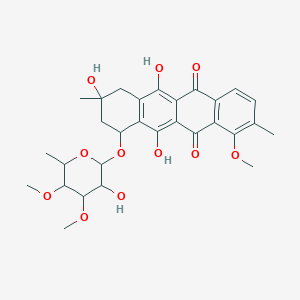
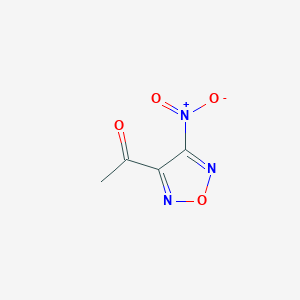
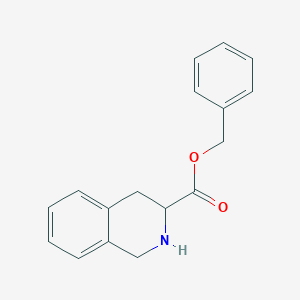

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
